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Compound of Interest

Compound Name: DS-22-inf-021

Cat. No.: B12379673 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DS-22-inf-021, a novel neuraminidase (NA)

inhibitor with promising antiviral activity against influenza A and B viruses. Developed through a

deep reinforcement learning-based molecule design platform, DS-22-inf-021 presents a

significant advancement in the search for new antiviral agents.[1][2] This document details the

compound's mechanism of action, summarizes its antiviral efficacy, and provides

comprehensive experimental protocols for its evaluation.

Core Concepts: Mechanism of Action
DS-22-inf-021 functions as a potent inhibitor of influenza neuraminidase, a key enzyme

responsible for the release of progeny virions from infected host cells. By blocking the active

site of the neuraminidase enzyme, DS-22-inf-021 prevents the cleavage of sialic acid residues

on the cell surface, leading to the aggregation of newly formed virus particles and preventing

their spread to other cells. Molecular dynamics simulations have indicated that DS-22-inf-021
interacts with amino acid residues in the neuraminidase active site in a manner similar to the

established drug oseltamivir.[1][2]
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Figure 1: Mechanism of action of DS-22-inf-021.

Quantitative Data Summary
The antiviral activity of DS-22-inf-021 has been evaluated against various strains of influenza A

and B viruses, including those with known resistance to other neuraminidase inhibitors. The

following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Antiviral Activity of DS-22-inf-021
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Virus
Strain

Cell Line
Assay
Type

EC50
(µM)

CC50
(µM)

Selectivit
y Index
(SI)

Referenc
e

IAV

(H1N1pdm

09)

MDCK
Cell-based

assay
0.29 - 2.31 >50 >21.6 [1][2]

IBV

(Yamagata

lineage)

MDCK
Cell-based

assay
0.29 - 2.31 >50 >21.6 [1][2]

IAV

A/Vladivost

ok/2/2009

(H1N1pdm

09, H275Y

mutant)

-

Neuraminid

ase

Inhibition

IC50 =

14.7
- - [3]

IBV

(B/Samara/

32/2018

Yamagata

lineage)

-

Neuraminid

ase

Inhibition

IC50 = 9.1 - - [3]

Table 2: In Vivo Efficacy of DS-22-inf-021 in Mice

Virus Challenge
Treatment Dose &
Regimen

Protection Rate (%) Reference

IAV (H1N1pdm09)
20-100 mg/kg, i.p.,

twice daily for 5 days
85 [1][2][3]

IBV (Yamagata

lineage)

20-100 mg/kg, i.p.,

twice daily for 5 days
100 [1][2]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.youtube.com/watch?v=FR0OhB7EQ9Q
https://www.who.int/teams/global-influenza-programme/laboratory-network/quality-assurance/antiviral-susceptibility-influenza/neuraminidase-inhibitor
https://www.youtube.com/watch?v=FR0OhB7EQ9Q
https://www.who.int/teams/global-influenza-programme/laboratory-network/quality-assurance/antiviral-susceptibility-influenza/neuraminidase-inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564701/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564701/
https://www.benchchem.com/product/b12379673?utm_src=pdf-body
https://www.youtube.com/watch?v=FR0OhB7EQ9Q
https://www.who.int/teams/global-influenza-programme/laboratory-network/quality-assurance/antiviral-susceptibility-influenza/neuraminidase-inhibitor
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564701/
https://www.youtube.com/watch?v=FR0OhB7EQ9Q
https://www.who.int/teams/global-influenza-programme/laboratory-network/quality-assurance/antiviral-susceptibility-influenza/neuraminidase-inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This section provides detailed methodologies for key experiments to evaluate the antiviral

properties of DS-22-inf-021.

Neuraminidase Inhibition Assay (Fluorescence-based)
This protocol is adapted from a standard fluorescence-based assay to determine the 50%

inhibitory concentration (IC50) of DS-22-inf-021 against influenza neuraminidase. The assay

measures the cleavage of the fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-

acetylneuraminic acid (MUNANA).

Materials:

DS-22-inf-021

Influenza virus stock

MUNANA substrate

Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)

96-well black microplates

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of DS-22-inf-021 in the assay buffer.

In a 96-well plate, add the diluted compound, a fixed amount of influenza virus, and the

assay buffer.

Include control wells with virus and buffer (no inhibitor) and wells with buffer only (blank).

Incubate the plate at 37°C for 30 minutes.

Add the MUNANA substrate to all wells and incubate at 37°C for 60 minutes.
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Stop the reaction by adding the stop solution.

Measure the fluorescence at an excitation wavelength of 365 nm and an emission

wavelength of 450 nm.

Calculate the percent inhibition for each concentration of DS-22-inf-021 and determine the

IC50 value using a dose-response curve.
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Figure 2: Neuraminidase inhibition assay workflow.
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Antiviral Activity Assay in MDCK Cells
This protocol determines the 50% effective concentration (EC50) of DS-22-inf-021 in inhibiting

influenza virus replication in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

DS-22-inf-021

Influenza virus stock

MDCK cells

Cell culture medium (e.g., DMEM)

Infection medium (e.g., DMEM with TPCK-trypsin)

96-well cell culture plates

MTT or similar cell viability reagent

Procedure:

Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.

Prepare serial dilutions of DS-22-inf-021 in infection medium.

Infect the MDCK cell monolayers with a specific multiplicity of infection (MOI) of the influenza

virus.

Immediately after infection, add the serially diluted DS-22-inf-021 to the wells.

Include virus control wells (cells + virus, no compound) and cell control wells (cells only).

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

Assess cell viability using an MTT assay or a similar method.
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Calculate the percentage of cell protection for each compound concentration and determine

the EC50 value.

Cytotoxicity Assay in MDCK Cells
This protocol determines the 50% cytotoxic concentration (CC50) of DS-22-inf-021 on MDCK

cells to assess its toxicity profile.

Materials:

DS-22-inf-021

MDCK cells

Cell culture medium

96-well cell culture plates

MTT or similar cell viability reagent

Procedure:

Seed MDCK cells in 96-well plates and incubate to allow for cell attachment.

Prepare serial dilutions of DS-22-inf-021 in cell culture medium.

Add the serially diluted compound to the wells containing MDCK cells.

Include cell control wells with medium only (no compound).

Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral

assay (e.g., 48-72 hours).

Assess cell viability using an MTT assay.

Calculate the percentage of cytotoxicity for each compound concentration and determine the

CC50 value.
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Figure 3: Workflow for EC50 and CC50 determination.

In Vivo Efficacy in a Mouse Model
This protocol provides a general framework for assessing the in vivo efficacy of DS-22-inf-021
in a lethal influenza virus challenge mouse model.

Materials:
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DS-22-inf-021

Lethal dose of influenza virus (e.g., mouse-adapted H1N1)

6-8 week old BALB/c mice (or other appropriate strain)

Anesthetic

Vehicle for compound administration

Procedure:

Acclimatize mice to the facility for at least one week.

Randomly divide mice into treatment and control groups.

Anesthetize the mice and intranasally infect them with a lethal dose of influenza virus.

Initiate treatment with DS-22-inf-021 (e.g., intraperitoneal injection) at a predetermined time

post-infection (e.g., 4 hours).

Administer the compound and vehicle according to the specified dosing regimen (e.g., twice

daily for 5 days).

Monitor the mice daily for 14 days for weight loss and survival.

Euthanize mice that lose a predetermined percentage of their initial body weight (e.g.,

>25%).

Record survival data and analyze the results to determine the protective efficacy of DS-22-
inf-021.

Conclusion
DS-22-inf-021 is a promising new neuraminidase inhibitor with potent in vitro and in vivo

activity against a range of influenza viruses. Its novel, non-sialic acid-like structure and efficacy

against resistant strains make it a valuable candidate for further drug development. The data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b12379673?utm_src=pdf-body
https://www.benchchem.com/product/b12379673?utm_src=pdf-body
https://www.benchchem.com/product/b12379673?utm_src=pdf-body
https://www.benchchem.com/product/b12379673?utm_src=pdf-body
https://www.benchchem.com/product/b12379673?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379673?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and protocols presented in this guide provide a solid foundation for researchers to explore the

full potential of this compound in the fight against influenza.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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